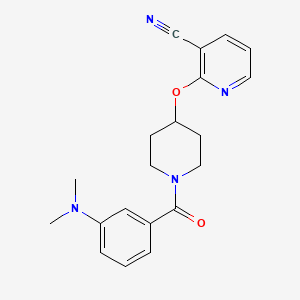
2-((1-(3-(二甲基氨基)苯甲酰基)哌啶-4-基)氧基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a dimethylamino group
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while reduction of the nitrile group can produce primary amines.
作用机制
The mechanism of action of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nicotinonitrile moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile.
Nicotinonitrile Derivatives: Other nicotinonitrile compounds may exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile apart is its combination of functional groups, which confer unique chemical and biological properties
生物活性
The compound 2-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile, with the CAS number 1797186-26-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a piperidine ring, a dimethylamino group, and a nicotinonitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, particularly in relation to its potential as an antimicrobial agent and its effects on cellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that derivatives of piperidine and benzoyl groups often display potent antibacterial effects against Gram-positive and Gram-negative bacteria. The MIC (Minimum Inhibitory Concentration) values for related compounds range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
| Compound Type | MIC (μM) | Bacterial Strain |
|---|---|---|
| Piperidine Derivative | 15.625 - 125 | Staphylococcus aureus |
| Benzoyl Derivative | 62.5 - 125 | Enterococcus faecalis |
The mechanism by which 2-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile exerts its effects may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacterial cells.
- Disruption of Biofilm Formation : The compound may also interfere with biofilm formation, which is crucial for bacterial resistance .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile.
-
Study on Antimicrobial Properties :
- A study evaluated the antibacterial activity of various piperidine derivatives, including those with dimethylamino substitutions. Results indicated that these compounds exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MBIC (Minimum Biofilm Inhibitory Concentration) values ranging from 62.216 to 124.432 μg/mL .
- Evaluation in HIV Research :
属性
IUPAC Name |
2-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23(2)17-7-3-5-15(13-17)20(25)24-11-8-18(9-12-24)26-19-16(14-21)6-4-10-22-19/h3-7,10,13,18H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPZJOJLIULEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














